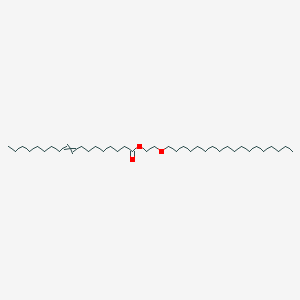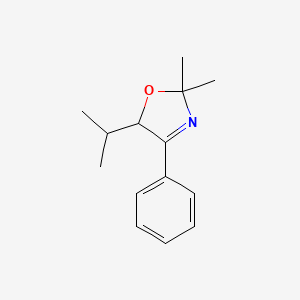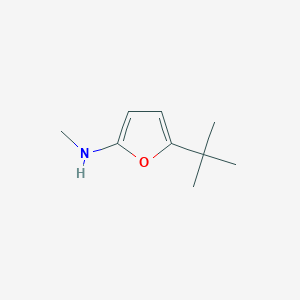
2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- is an organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom. The compound also features a tert-butyl group (1,1-dimethylethyl) and a methylamine group attached to the furan ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan derivatives.
Introduction of tert-Butyl Group: The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The introduction of the amine group is achieved through a nucleophilic substitution reaction. The furan derivative is treated with methylamine under controlled conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding furanones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Methylamine in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Furanones.
Reduction: Alcohol derivatives.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanamine: Lacks the tert-butyl and methylamine groups, resulting in different reactivity and properties.
5-(1,1-Dimethylethyl)-2-furanone: Contains a carbonyl group instead of an amine, leading to different chemical behavior.
N-Methyl-2-furanamine: Similar structure but without the tert-butyl group, affecting its steric and electronic properties.
Uniqueness
2-Furanamine, 5-(1,1-dimethylethyl)-N-methyl- is unique due to the combination of the furan ring, tert-butyl group, and methylamine group. This combination imparts specific chemical properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H15NO |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
5-tert-butyl-N-methylfuran-2-amine |
InChI |
InChI=1S/C9H15NO/c1-9(2,3)7-5-6-8(10-4)11-7/h5-6,10H,1-4H3 |
Clave InChI |
VMQWNZCRFJVTJL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


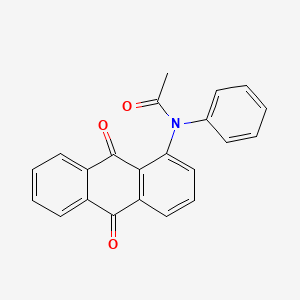
![1,2,4-Triazolo[3,4-A]isoquinoline-5-thiol](/img/structure/B13807049.png)
![(1R,3S,4S,8R,10S)-4,10-dimethyl-2,9,11-trioxa-6-azatricyclo[6.4.0.03,6]dodecan-5-one](/img/structure/B13807050.png)
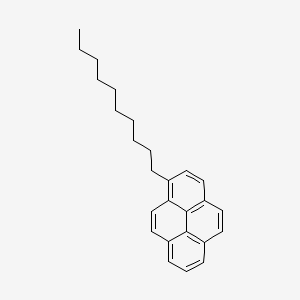
![(7E,9S,10S,11S,12E,14S,16E,20S,21S,22Z,24E,26Z)-31-chloro-4,10,14,20-tetrahydroxy-3,7,9,11,17,21-hexamethyl-29-azatricyclo[28.3.1.05,33]tetratriaconta-1(33),2,4,7,12,16,22,24,26,30-decaene-6,18,28,32,34-pentone](/img/structure/B13807063.png)
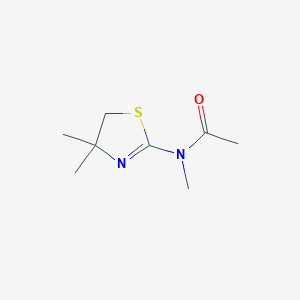

![(2S,3R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid](/img/structure/B13807077.png)
![N-(2-chlorophenyl)-4-[[4-[5-[4-[[3-[(2-chlorophenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]phenyl]-1,3,4-oxadiazol-2-yl]phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B13807082.png)
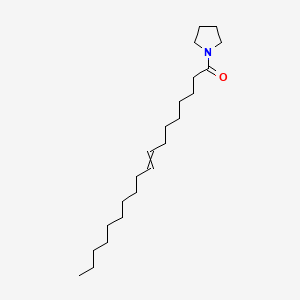
![11H-Dibenzo[c,f][1,2]diazepin-11-one 5,6-dioxide](/img/structure/B13807092.png)
